6-Methoxypyridine-2,3-diamine hydrochloride
Overview
Description
6-Methoxypyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C6H9N3O.2ClH and a molecular weight of 212.08 .
Molecular Structure Analysis
The molecular structure of 6-Methoxypyridine-2,3-diamine dihydrochloride consists of a pyridine ring with two amine groups at positions 2 and 3, and a methoxy group at position 6 . The compound also includes two hydrochloride ions .Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : 6-Methoxypyridine-2,3-diamine is a chemical compound used in the synthesis of various derivatives of imidazopyridine . These derivatives have shown potential in various therapeutic applications due to their structural resemblance to purines .
- Methods of Application or Experimental Procedures : The synthesis of 6-methoxypyridine-2,3-diamine involves the reduction of 6-methoxy-3-nitropyridin-2-amine using Pd/C as a catalyst under hydrogen gas . The resulting diamino analog is unstable and is immediately used in the next step of the reaction without further purification .
- Results or Outcomes : The imidazopyridine derivatives synthesized using 6-methoxypyridine-2,3-diamine have shown bioactivity as GABA A receptor positive allosteric modulators . They have also been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety And Hazards
properties
IUPAC Name |
6-methoxypyridine-2,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-10-5-3-2-4(7)6(8)9-5;/h2-3H,7H2,1H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMVGFCJROPJQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40611078 | |
Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyridine-2,3-diamine hydrochloride | |
CAS RN |
94166-62-8, 1159824-73-3 | |
Record name | 2,3-Pyridinediamine, 6-methoxy-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94166-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxypyridine-2,3-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40611078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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